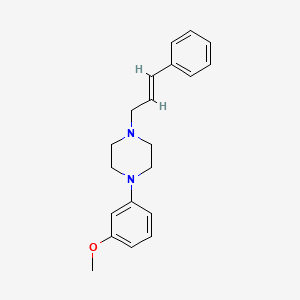
3,5-di-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-di-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
科学的研究の応用
3,5-di-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has potential applications in various fields of scientific research. It has been studied as a potential inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that regulate cellular signaling pathways. PTPs have been implicated in various diseases, including cancer, diabetes, and autoimmune disorders. Inhibition of PTPs using compounds such as 3,5-di-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide could be a potential therapeutic strategy for these diseases.
作用機序
The mechanism of action of 3,5-di-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves the inhibition of PTPs. PTPs play a crucial role in regulating cellular signaling pathways by dephosphorylating proteins. Inhibition of PTPs using 3,5-di-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide leads to the accumulation of phosphorylated proteins, which can activate downstream signaling pathways.
Biochemical and Physiological Effects:
3,5-di-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to inhibit various PTPs, including PTP1B, TCPTP, and SHP2. Inhibition of PTP1B has been shown to improve insulin sensitivity and glucose homeostasis, making it a potential therapeutic target for diabetes. Inhibition of SHP2 has been shown to have potential applications in cancer therapy by inhibiting the proliferation and survival of cancer cells.
実験室実験の利点と制限
3,5-di-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of PTPs, making it a valuable tool for studying the role of PTPs in cellular signaling pathways. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 3,5-di-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide. One area of research could be the development of more potent and selective inhibitors of PTPs. Another area of research could be the investigation of the role of PTPs in other diseases, such as autoimmune disorders. Additionally, the potential toxicity of 3,5-di-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide could be further studied to determine its safety for use in humans.
Conclusion:
In conclusion, 3,5-di-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research on this compound could lead to the development of new therapies for various diseases.
合成法
3,5-di-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can be synthesized using various methods. One of the commonly used methods is the reaction of 2-mercapto-5-methyl-1,3,4-thiadiazole with 3,5-di-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The product obtained is then purified using column chromatography. Other methods include the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 3,5-di-tert-butylbenzoyl chloride or the reaction of 2-mercapto-5-methyl-1,3,4-thiadiazole with 3,5-di-tert-butylbenzamide in the presence of a base.
特性
IUPAC Name |
3,5-ditert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3OS/c1-11-20-21-16(23-11)19-15(22)12-8-13(17(2,3)4)10-14(9-12)18(5,6)7/h8-10H,1-7H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIHZURLSXYUCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, 3,5-di-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5404504.png)
![5-{3-[(1R*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]pyridin-2-yl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5404510.png)
![N-benzyl-N'-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]sulfamide](/img/structure/B5404514.png)
![3,12b-dimethyl-2,3,6,7,12,12b-hexahydroindolo[2,3-a]quinolizin-4(1H)-one](/img/structure/B5404517.png)
![N-[2-(2-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B5404520.png)
![1-(4-fluorophenyl)-4-[2-(3-methylphenoxy)propanoyl]piperazine](/img/structure/B5404523.png)
![2-[(6-bromo-4-phenylquinazolin-2-yl)(methyl)amino]ethanol](/img/structure/B5404538.png)
![4-chloro-N-{[(2,6-dimethylphenyl)amino]carbonyl}benzamide](/img/structure/B5404542.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5404543.png)
![(3S*,5R*)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-{[(4-fluorophenyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5404565.png)
![5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5404566.png)
![N-(4-methylbenzyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5404574.png)

![4-{3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]-2-propen-1-yl}morpholine](/img/structure/B5404595.png)